molecular formula C19H16N6O B6047782 2-[(E)-[(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazinylidene]methyl]phenol

2-[(E)-[(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazinylidene]methyl]phenol

Cat. No.: B6047782
M. Wt: 344.4 g/mol
InChI Key: NZCNCXJCNRHNEL-LSHDLFTRSA-N
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Description

2-[(E)-[(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazinylidene]methyl]phenol is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazinylidene]methyl]phenol typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The final step often involves the condensation of the hydrazinylidene moiety with the phenol group under controlled conditions .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazinylidene]methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-[(E)-[(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazinylidene]methyl]phenol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-[(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazinylidene]methyl]phenol is unique due to its specific hydrazinylidene and phenol functional groups, which contribute to its potent inhibitory activity and selectivity towards CDK2 .

Properties

IUPAC Name

2-[(E)-[(1-benzylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O/c26-17-9-5-4-8-15(17)10-22-24-18-16-11-23-25(19(16)21-13-20-18)12-14-6-2-1-3-7-14/h1-11,13,26H,12H2,(H,20,21,24)/b22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCNCXJCNRHNEL-LSHDLFTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NN=CC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)N/N=C/C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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